Lipophilicity Difference vs. Des-Methyl Analog
The (4-aminophenyl)(3-methylpiperidin-1-yl)methanone exhibits an ACD/LogP of 1.17, compared to 0.68 for its direct des-methyl analog (4-aminophenyl)(piperidin-1-yl)methanone. The difference of +0.49 log units corresponds to approximately a 3-fold higher theoretical octanol-water partition coefficient, indicating enhanced passive membrane permeability . In the context of CNS-targeted projects, this difference may place the 3-methyl compound within a more favorable lipophilicity window for blood-brain barrier penetration [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.17 |
| Comparator Or Baseline | (4-Aminophenyl)(piperidin-1-yl)methanone: ACD/LogP = 0.68 |
| Quantified Difference | Δ = +0.49 log units (~3-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction; identical algorithm applied to both compounds, as reported on ChemSpider. |
Why This Matters
A higher LogP value implies greater membrane permeability, which directly influences oral absorption, tissue distribution, and CNS exposure—key selection criteria for medicinal chemistry and in vivo pharmacology programs.
- [1] Pajouhesh, H.; Lenz, G. R. NeuroRx 2005, 2 (4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
